7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds are known for their rigid, planar structures that contain both pyrazole and pyrimidine rings. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties .
Preparation Methods
The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often employ environmentally friendly one-pot two-step processes that enhance yield and reduce waste .
Chemical Reactions Analysis
7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to altered cellular pathways and, in the case of cancer cells, reduced proliferation .
Comparison with Similar Compounds
7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structural features and photophysical properties. Similar compounds include:
- 3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-Amino-3-phenylpyrazolo[1,5-a]pyrimidine
- 2,7-Diamino-3-phenylpyrazolo[1,5-a]pyrimidine
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly impact their chemical behavior and applications .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-8-12-14-7-6-10(16(12)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
ZFQPPQRTCDLQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)N |
Origin of Product |
United States |
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